molecular formula C9H11N3 B8558571 1-ethyl-1H-1,3-benzodiazol-6-amine

1-ethyl-1H-1,3-benzodiazol-6-amine

Cat. No.: B8558571
M. Wt: 161.20 g/mol
InChI Key: AXMVIVPVRKLFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an ethyl group at the nitrogen atom and an amine group at the sixth position of the benzo-fused imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,3-benzodiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like nickel or rhodium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles depending on the reagents used .

Scientific Research Applications

1-Ethyl-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-1H-1,3-benzodiazol-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethyl and amine groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethylbenzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2,10H2,1H3

InChI Key

AXMVIVPVRKLFQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)N

Origin of Product

United States

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